![molecular formula C9H11NO4 B13221595 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol typically involves the condensation of 2-aminophenol with aldehydes under various reaction conditions . One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and recyclability of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Applications De Recherche Scientifique
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]-2-amine
- (S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one
Uniqueness
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spirocyclic structure and the presence of both benzoxazole and dioxolane moieties make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H11NO4 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,5'-6,7-dihydro-4H-1,2-benzoxazole]-3'-one |
InChI |
InChI=1S/C9H11NO4/c11-8-6-5-9(12-3-4-13-9)2-1-7(6)14-10-8/h1-5H2,(H,10,11) |
Clé InChI |
YABDLCPLCHXXIK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=C1ONC3=O)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


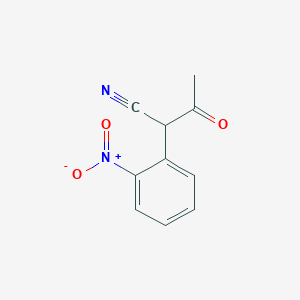
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
![2-(Difluoromethyl)-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13221529.png)

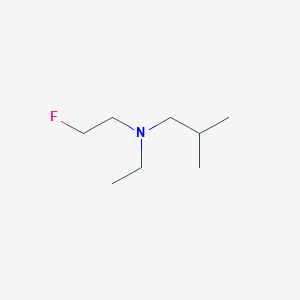
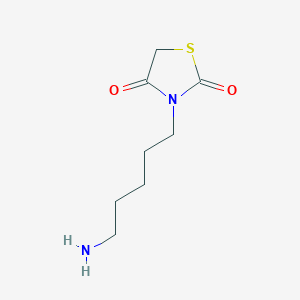
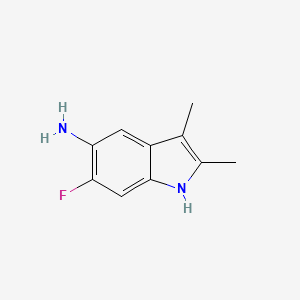
amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
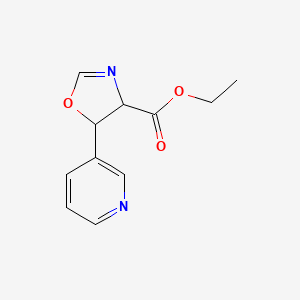
![[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
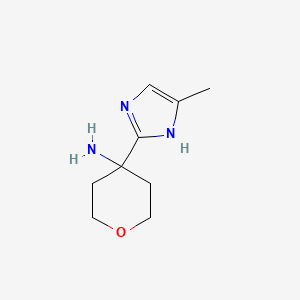
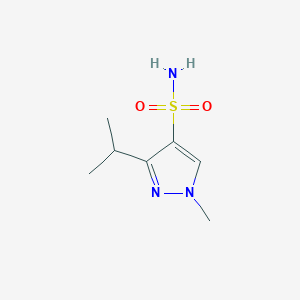
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
